3,5-Diethylbenzaldehyde
Overview
Description
3,5-Diethylbenzaldehyde is an organic compound with the molecular formula C11H14O. It is a derivative of benzaldehyde, where two ethyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diethylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 1,3-diethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the oxidation of 3,5-diethylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of 3,5-diethylbenzyl alcohol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or palladium, at elevated temperatures. The resulting aldehyde is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3,5-diethylbenzoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 3,5-diethylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with nucleophiles like Grignard reagents to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: 3,5-Diethylbenzoic acid.
Reduction: 3,5-Diethylbenzyl alcohol.
Substitution: Secondary or tertiary alcohols depending on the Grignard reagent used.
Scientific Research Applications
3,5-Diethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3,5-Diethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of ethyl groups.
3,5-Di-tert-butylbenzaldehyde: Similar structure but with tert-butyl groups instead of ethyl groups.
3,4-Diethylbenzaldehyde: Similar structure but with ethyl groups at the 3rd and 4th positions.
Uniqueness
3,5-Diethylbenzaldehyde is unique due to the presence of ethyl groups at the 3rd and 5th positions, which can influence its reactivity and physical properties compared to other substituted benzaldehydes. The ethyl groups can provide steric hindrance and electronic effects that affect the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
3,5-diethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMDOYTIFLVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437030 | |
Record name | 3,5-diethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81698-95-5 | |
Record name | 3,5-diethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.